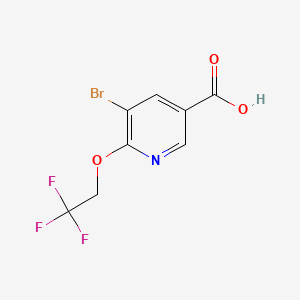
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid
描述
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoroethoxy group at the 6th position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:
Trifluoroethoxylation: The addition of a trifluoroethoxy group at the 6th position.
The reaction conditions for these steps often involve the use of bromine or brominating agents and trifluoroethanol in the presence of a base or catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoroethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学研究应用
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoroethoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the presence of both bromine and trifluoroethoxy groups, which impart distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. These functional groups enhance its potential for specific scientific and industrial applications.
属性
CAS 编号 |
1211586-75-2 |
|---|---|
分子式 |
C8H5BrF3NO3 |
分子量 |
300.031 |
IUPAC 名称 |
5-bromo-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
InChI 键 |
MKSGQANMTYUZLH-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)C(=O)O |
同义词 |
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













